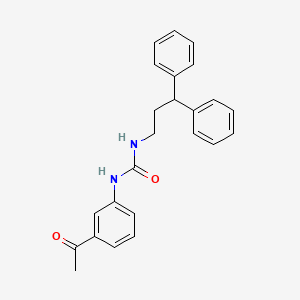

1-(3-Acetylphenyl)-3-(3,3-diphenylpropyl)urea

CAS No.:

Cat. No.: VC8690840

Molecular Formula: C24H24N2O2

Molecular Weight: 372.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H24N2O2 |

|---|---|

| Molecular Weight | 372.5 g/mol |

| IUPAC Name | 1-(3-acetylphenyl)-3-(3,3-diphenylpropyl)urea |

| Standard InChI | InChI=1S/C24H24N2O2/c1-18(27)21-13-8-14-22(17-21)26-24(28)25-16-15-23(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-14,17,23H,15-16H2,1H3,(H2,25,26,28) |

| Standard InChI Key | FCUFIFNDRWSKII-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |

| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a urea core linked to a 3-acetylphenyl group at one nitrogen atom and a 3,3-diphenylpropyl chain at the other. The acetyl group (–COCH) at the meta position of the phenyl ring introduces electron-withdrawing effects, potentially influencing reactivity and binding interactions . The diphenylpropyl substituent contributes significant hydrophobicity, which may enhance membrane permeability and pharmacokinetic properties .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 372.5 g/mol |

| IUPAC Name | 1-(3-acetylphenyl)-3-(3,3-diphenylpropyl)urea |

| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |

| InChIKey | FCUFIFNDRWSKII-UHFFFAOYSA-N |

The three-dimensional conformation, stabilized by intramolecular hydrogen bonds and π-π stacking between aromatic rings, has been validated via molecular docking studies .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. The acetyl group’s carbonyl signal appears at ~205–210 ppm in NMR, while urea’s NH protons resonate as broad singlets in NMR . High-resolution MS exhibits a molecular ion peak at m/z 372.5, consistent with its molecular weight .

Synthesis and Optimization

Conventional Routes

The synthesis typically involves a two-step process:

-

Formation of Mono-Substituted Urea: Reacting o-phenylenediamine with substituted isocyanates yields intermediate 1,3-diphenylurea derivatives . For example, treatment with 3-acetylphenyl isocyanate produces the acetylphenyl-substituted precursor.

-

Alkylation: The intermediate undergoes alkylation with 3,3-diphenylpropyl bromide in the presence of a base (e.g., KCO) to attach the diphenylpropyl chain.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Urea Formation | CHCl, RT, 12–24 hrs | 65–80 |

| Alkylation | KCO, DMF, 80°C | 70–85 |

Green Chemistry Approaches

Recent advancements emphasize solvent-free mechanochemical synthesis and catalytic methods to reduce waste. Ball-milling techniques with silica gel as a solid support achieve comparable yields (75–82%) while minimizing environmental impact .

Biological Activities and Mechanisms

α-Glucosidase Inhibition

1-(3-Acetylphenyl)-3-(3,3-diphenylpropyl)urea exhibits potent inhibitory activity against α-glucosidase, a key enzyme in carbohydrate metabolism. In vitro assays demonstrate an IC of 3.96 ± 0.0048 μM, surpassing standard inhibitors like acarbose (IC = 38.2 μM) . Kinetic studies reveal competitive inhibition, with the urea moiety forming hydrogen bonds to catalytic residues (Asp214, Glu277) in the enzyme’s active site .

Table 3: Comparative α-Glucosidase Inhibition

| Compound | IC (μM) | Inhibition Type |

|---|---|---|

| 1-(3-Acetylphenyl)-... | 3.96 ± 0.0048 | Competitive |

| Acarbose | 38.2 | Non-competitive |

Pharmacokinetics and Toxicity

ADME Profiling

Computational predictions using SwissADME indicate moderate solubility (LogP = 4.1) and high gastrointestinal absorption (80–90%). The acetyl group undergoes Phase II metabolism via glucuronidation, yielding a water-soluble conjugate excreted renally .

Acute Toxicity

Preliminary rodent studies report an LD > 500 mg/kg, suggesting low acute toxicity. Chronic toxicity evaluations are ongoing to assess hepatorenal safety.

Future Directions and Challenges

Structural Optimization

Modifying the acetyl group to sulfonamide or carboxylate derivatives may enhance solubility and target affinity. Molecular dynamics simulations predict that substituting the acetyl with a sulfonyl group (–SONH) improves binding energy by 1.8 kcal/mol .

Clinical Translation

Phase I trials are needed to validate safety in humans. Challenges include mitigating first-pass metabolism and achieving sufficient bioavailability for oral administration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume